Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

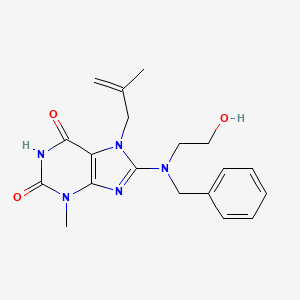

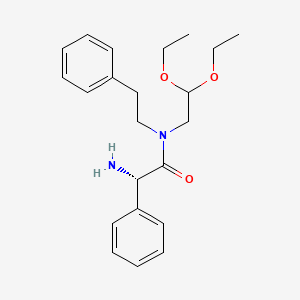

Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 169457-73-2 . It has a molecular weight of 292.22 and its IUPAC name is tert-butyl 4-(2-bromoethyl)-1-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is between 2-8°C in a sealed, dry environment . It has a predicted boiling point of 325.8±35.0 °C and a predicted density of 1.335±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis of Enantiopure Derivatives

"Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates" have been prepared and utilized for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. These compounds are significant due to their potential applications in pharmaceuticals and as building blocks in organic synthesis. The process showcases the compound's versatility in stereocontrolled synthesis, enabling the production of cis-4-hydroxy delta-lactams with high yield and stereoselectivity (Marin et al., 2004).

Key Intermediate for Vandetanib

Another important application is its role as a key intermediate in the synthesis of Vandetanib, a therapeutic agent used in cancer treatment. The process involves acylation, sulfonation, and substitution steps starting from piperidin-4-ylmethanol, demonstrating the compound's utility in the synthesis of complex pharmaceuticals (Wang et al., 2015).

Asymmetric Synthesis of Piperidine Derivatives

The compound has also been used in the asymmetric synthesis of piperidine derivatives, highlighting its application in creating molecules with specific stereochemistry. This is crucial for the development of drugs with targeted therapeutic effects, as the stereochemistry can significantly influence a drug's efficacy and safety profile (Xue et al., 2002).

Intermediate for Biologically Active Compounds

Additionally, "Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate" is an intermediate in the synthesis of crizotinib, a drug used in cancer therapy. This application underscores the compound's relevance in the development of biologically active molecules that can serve as effective treatments for diseases (Kong et al., 2016).

Preparation of Anticancer Intermediates

"Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate," an important intermediate for small molecule anticancer drugs, highlights another critical application. Its synthesis from commercially available materials showcases the compound's utility in medicinal chemistry, especially in developing treatments for cancer (Zhang et al., 2018).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate involves the reaction of Tert-butyl 4-piperidonecarboxylate with 2-bromoacetaldehyde diethyl acetal followed by deprotection and decarboxylation.", "Starting Materials": [ "Tert-butyl 4-piperidonecarboxylate", "2-bromoacetaldehyde diethyl acetal", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Tert-butyl 4-piperidonecarboxylate is reacted with 2-bromoacetaldehyde diethyl acetal in the presence of hydrochloric acid and ethanol to form Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate.", "Step 2: The Tert-butyl protecting group is removed using sodium hydroxide in ethanol to form 4-(2-bromoethenyl)piperidine-1-carboxylate.", "Step 3: The carboxylic acid group is decarboxylated using sodium hydroxide in water to form the final product, Tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate." ] } | |

Número CAS |

2138824-00-5 |

Fórmula molecular |

C12H20BrNO2 |

Peso molecular |

290.20 g/mol |

Nombre IUPAC |

tert-butyl 4-(2-bromoethenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H20BrNO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4,7,10H,5-6,8-9H2,1-3H3 |

Clave InChI |

SJDSFQOGWBCCFH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C=CBr |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC(CC1)C=CBr |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2870901.png)

![Sodium;1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2870903.png)

![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylpropanamide](/img/structure/B2870914.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2870916.png)

![N-[(2-chlorophenyl)methyl]-2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2870917.png)